4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol
Description
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol (molecular formula: C₁₅H₁₁BrF₃NO₂, molecular weight: 374.156 g/mol) is a Schiff base derivative characterized by a bromophenolic core substituted with methoxy and iminomethyl groups. The iminomethyl moiety is further functionalized with a 3-(trifluoromethyl)benzyl group, conferring unique electronic and steric properties.
Properties
IUPAC Name |
4-bromo-2-methoxy-6-[[3-(trifluoromethyl)phenyl]methyliminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3NO2/c1-23-14-7-13(17)6-11(15(14)22)9-21-8-10-3-2-4-12(5-10)16(18,19)20/h2-7,9,22H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDZTXUAHKJPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NCC2=CC(=CC=C2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol typically involves multiple steps. One common method includes the reaction of 4-bromo-2-methoxyphenol with 3-(trifluoromethyl)benzaldehyde under specific conditions to form the desired product. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Chemistry
This compound serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for the development of novel compounds with tailored properties.
Biology
Research indicates that 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol exhibits potential antimicrobial and anticancer properties:
- Antimicrobial Activity: Compounds with similar structures have shown significant antimicrobial effects against various bacterial strains. The introduction of trifluoromethyl groups enhances lipophilicity, improving membrane permeability and biological activity against pathogens.
- Anticancer Properties: Structurally analogous compounds have demonstrated promising anticancer activities by inhibiting cell proliferation in various cancer cell lines. Mechanistic studies indicate that these compounds can induce apoptosis through caspase activation and modulation of cell cycle progression.
Medicine
The compound is being explored for its potential use in drug development . Its ability to interact with specific molecular targets suggests it could be designed to modulate enzyme activity or receptor function, making it a candidate for therapeutic applications.
Industry
In industrial applications, 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol is utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties.
Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of related compounds found that introducing trifluoromethyl groups significantly enhanced activity against various bacterial strains. Results indicated that derivatives exhibited higher inhibition rates compared to their non-trifluoromethyl counterparts.
Anticancer Activity
In vitro studies on human cancer cell lines revealed that treatment with compounds similar to 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol led to cell cycle arrest at the G2/M phase. This suggests a potential mechanism for its anticancer effects, as evidenced by increased levels of apoptotic markers in treated cells.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The trifluoromethyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of brominated Schiff bases with variable substituents influencing their physicochemical and functional properties. Below is a detailed comparison with structurally related analogs:
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Key Findings
Electronic Effects :
- The trifluoromethyl (-CF₃) group in the target compound introduces strong electron-withdrawing effects, stabilizing the imine bond and altering electron density across the aromatic ring . This contrasts with methyl (-CH₃) or benzodioxole substituents, which are electron-neutral or donating, respectively .
Lipophilicity and Solubility: The target compound’s XLogP3 ~3.5 indicates moderate lipophilicity, comparable to the benzodioxole analog (XLogP3 3.3) .
The trifluoromethyl group enhances metabolic stability, a trait leveraged in pharmaceuticals to resist oxidative degradation .
The target compound’s 3-(trifluoromethyl)benzyl group balances steric bulk with electronic modulation .
Synthetic Accessibility :
- Schiff base formation via condensation of aldehydes and amines is a common route for these compounds. For example, highlights ligand synthesis using 5-methyl-1,3,4-thiadiazole-2-amine , a method adaptable to the target compound’s trifluoromethyl-substituted precursor .
Challenges and Opportunities
- Solubility Limitations : High lipophilicity (XLogP3 >3) may hinder aqueous solubility, necessitating formulation strategies for biomedical applications.
Biological Activity
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol, also known by its chemical identifier, exhibits a complex structure that suggests potential biological activities. This compound belongs to a class of organic molecules known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol is , with a molecular weight of approximately 372.15 g/mol. The presence of bromine and trifluoromethyl groups contributes to its unique reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing halogen substitutions have shown enhanced activity against various bacterial strains. A study investigating the antimicrobial efficacy of related compounds found that the introduction of trifluoromethyl groups often increases lipophilicity, enhancing membrane permeability and biological activity against pathogens .
Anticancer Properties
Research into structurally analogous compounds has revealed promising anticancer activities. For example, compounds featuring imino and methoxy functionalities have been reported to inhibit cell proliferation in various cancer cell lines. A comparative analysis demonstrated that such compounds can induce apoptosis through mechanisms involving caspase activation and modulation of cell cycle progression .
Enzyme Inhibition
The biological activity of 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol may also extend to enzyme inhibition. Inhibitors targeting phytoene desaturase (PDS), an enzyme critical in carotenoid biosynthesis, have been identified within similar chemical frameworks. These inhibitors can disrupt metabolic pathways in plants and microorganisms, making them potential candidates for herbicide development .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of brominated phenolic compounds for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the para position significantly enhanced antibacterial potency .
- Anticancer Activity : In a preclinical trial, a related compound demonstrated selective cytotoxicity against human breast cancer cells (MCF-7). The compound induced apoptosis and inhibited migration in vitro, suggesting its potential as a therapeutic agent .
- Enzyme Interaction : A computational study utilized molecular docking simulations to predict the binding affinity of similar compounds to PDS. The results showed promising interactions with key active sites, indicating potential as herbicides .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H11BrF3NO2 |
| Molecular Weight | 372.15 g/mol |
| Antimicrobial Activity | Effective against S. aureus, E. coli |
| Anticancer Activity | Induces apoptosis in MCF-7 cells |
| Enzyme Target | Phytoene desaturase |
Q & A
Basic: What are the recommended synthetic routes for preparing this compound?
The compound is synthesized via a condensation reaction between a substituted benzaldehyde derivative and an amine-containing reactant. For example:
- Step 1 : React 4-bromo-2-methoxy-6-formylphenol with 3-(trifluoromethyl)benzylamine in a polar aprotic solvent (e.g., ethanol or methanol) under reflux conditions.
- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) to confirm imine bond formation .
- Step 3 : Purify via recrystallization or column chromatography. Yields typically range from 60–75% under optimized conditions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
Basic: What are the solubility and stability profiles of this compound?
- Solubility : Soluble in DMSO and DMF (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL) .
- Stability : Stable in solid form at room temperature for >6 months when stored in desiccated, light-protected conditions. In solution (DMSO), avoid prolonged exposure to air to prevent oxidation .
Advanced: How can crystallography tools like SHELX and ORTEP aid in structural elucidation?
- Single-crystal X-ray diffraction (using SHELX suite) resolves bond lengths and angles, confirming the planar geometry of the imine linkage and intramolecular hydrogen bonding (O–H···N) .
- ORTEP-3 visualizes thermal ellipsoids, highlighting deviations in the trifluoromethyl group’s orientation due to steric effects .
Advanced: What strategies optimize reaction yields and purity?
- Catalyst Use : Employ glacial acetic acid as a catalyst to accelerate imine formation .
- Solvent Selection : Anhydrous ethanol minimizes side reactions (e.g., hydrolysis) .
- Temperature Control : Maintain reflux at 70–80°C to balance reaction rate and decomposition .
Advanced: How can researchers assess its potential biological activity?
- Enzyme Inhibition Assays : Screen against kinases or phosphatases due to the trifluoromethyl group’s electron-withdrawing properties, which may enhance binding affinity .
- Molecular Docking : Use software like AutoDock to predict interactions with active sites (e.g., PI3K inhibitors in ) .
Advanced: How to resolve contradictions in spectroscopic data?
- NMR Anomalies : If aromatic proton splitting patterns deviate from expected, consider rotational barriers in the imine bond or solvent polarity effects .
- Mass Spec Fragmentation : Match unexpected peaks to possible degradation products (e.g., hydrolysis of the imine bond) .
Advanced: What computational methods model its electronic properties?
- DFT Calculations (Gaussian 09): Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (~4.5 eV), indicating redox activity .
- NBO Analysis : Quantify hyperconjugation effects between the methoxy group and aromatic ring .
Advanced: What is its role in enzyme inhibition studies?
The trifluoromethyl group enhances hydrophobic interactions with enzyme pockets, while the imine moiety may act as a hydrogen bond acceptor. For example, analogs in show PI3K inhibition (IC₅₀ ~50 nM) .
Advanced: What are common synthetic challenges and solutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
